Diallylcyclohexylamine

Catalog No.
S14302468
CAS No.
54391-01-4
M.F
C12H21N
M. Wt
179.30 g/mol
Availability
In Stock
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Diallylcyclohexylamine

CAS Number

54391-01-4

Product Name

Diallylcyclohexylamine

IUPAC Name

N,N-bis(prop-2-enyl)cyclohexanamine

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

InChI

InChI=1S/C12H21N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-4,12H,1-2,5-11H2

InChI Key

OQPJPTHRWIALLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1CCCCC1

Diallylcyclohexylamine is an organic compound featuring a cyclohexylamine structure with two allyl groups attached. Its molecular formula is C12H19NC_{12}H_{19}N. This compound is notable for its potential applications in various chemical processes, particularly in the synthesis of polymers and as a catalyst in organic reactions.

, primarily due to the presence of both amine and allyl functionalities. Key types of reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Allylic Reactions: The allyl groups can undergo reactions like allylic oxidation or polymerization, making the compound useful in synthesizing larger molecules or materials.
  • Formation of Polyurethanes: Diallylcyclohexylamine can be used as a co-catalyst in the production of polyurethanes, where it facilitates the reaction between polyisocyanates and polyols .

Diallylcyclohexylamine can be synthesized through several methods:

  • Allylation of Cyclohexylamine:
    • Cyclohexylamine can be reacted with allyl bromide or other allyl derivatives in the presence of a base to form diallylcyclohexylamine.
  • Reduction Reactions:
    • Starting from cyclohexanone, one could perform an amination followed by allylation to yield the final product.
  • Catalytic Methods:
    • Utilizing transition metal catalysts to facilitate the formation of carbon-nitrogen bonds can also be an effective synthesis route .

Diallylcyclohexylamine has several noteworthy applications:

  • Polymer Production: It serves as a catalyst or co-catalyst in the synthesis of polyurethane foams and elastomers.
  • Chemical Intermediates: The compound can act as an intermediate in the synthesis of other organic chemicals.
  • Additives: It may be used as an additive in various formulations, enhancing properties such as stability and reactivity.

Diallylcyclohexylamine shares structural characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CyclohexylaminePrimary amineSimple structure; less reactive than diallyl derivatives.
DiallylamineDialkyl amineContains two allyl groups; more reactive than cyclohexylamine.
N,N-DiallylbenzeneDialkyl aryl amineAromatic character; different reactivity profile compared to cyclohexyl derivatives.
AllylaminePrimary amineLacks cyclohexane ring; more straightforward reactivity.

Diallylcyclohexylamine is unique due to its combination of cyclic structure and dual allylic functionality, which enhances its reactivity compared to simpler amines.

Alkylation Strategies for N,N-Diallylcyclohexylamine Formation

Alkylation of cyclohexylamine with allyl halides represents the most established route for synthesizing N,N-diallylcyclohexylamine. This method typically employs allyl chloride or bromide in the presence of inorganic bases such as potassium carbonate to neutralize hydrohalic acid byproducts. Recent innovations have shifted toward sustainable alternatives, including the use of allyl alcohols as alkylating agents. A ruthenium-catalyzed system utilizing [Ru(η⁶-p-cymene)Cl₂]₂ enables direct C–H allylation of cyclohexylamine derivatives with allyl alcohols, bypassing halide waste (Figure 1). This method operates under mild conditions (50°C) in 2,2,2-trichloroethanol, achieving ≥80% yields while maintaining a 2:1 E/Z selectivity for the allylated product.

Reaction Conditions Comparison

ParameterAllyl Halide MethodRu-Catalyzed Alcohol Method
Temperature50–70°C50°C
CatalystNone2 mol% [Ru(η⁶-p-cymene)Cl₂]₂
SolventCyclohexane2,2,2-Trichloroethanol
ByproductsHalide saltsWater
Conversion Rate97%80%

The ruthenium-mediated pathway proceeds via a coordinatively unsaturated metal center that activates both the allyl alcohol and the amine substrate. Isotopic labeling studies suggest a mechanism involving oxidative addition of the allyl alcohol to ruthenium, followed by C–H bond cleavage and reductive elimination to form the C–C bond.

Catalytic Systems in Industrial-Scale Production

Industrial synthesis prioritizes heterogeneous catalysts for their recyclability and compatibility with continuous-flow reactors. A representative system employs a fixed-bed reactor loaded with a multicomponent catalyst comprising 5–50 wt% nickel, 3–21 wt% magnesium, and 5–40 wt% zinc supported on alumina (Table 2). This catalyst facilitates gas-phase reactions between cyclohexylamine and allyl alcohols at 270°C under 1.2 MPa hydrogen pressure, achieving >97% cyclohexylamine conversion.

Industrial Catalyst Compositions

ComponentWeight Percentage RangeRole in Catalysis
Ni5–50%Hydrogenation/dehydrogenation
Mg3–21%Lewis acid sites
Zn5–40%Stabilizes active Ni centers
Al₂O₃BalanceHigh-surface-area support

Notably, cobalt-containing catalysts (0–40 wt%) exhibit extended operational lifetimes exceeding 720 hours without significant activity loss, making them preferable for large-scale production. The catalyst’s mesoporous structure (10–15 nm pore diameter) ensures efficient mass transfer during continuous operation.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent choice critically impacts both yield and stereoselectivity in diallylcyclohexylamine synthesis. Polar aprotic solvents like acetonitrile promote nucleophilic substitution but favor β-hydride elimination, yielding undesired vinylarenes (≤8% selectivity). In contrast, hydrogen-bond-donating solvents such as 2,2,2-trichloroethanol suppress side reactions by stabilizing transition states through O–H···π interactions (Table 3).

Solvent Performance in Ru-Catalyzed Allylation

SolventDielectric ConstantYield (%)E/Z Ratio
Toluene2.4132.5:1
Acetonitrile37.582:1
2,2,2-Trichloroethanol12.2802:1

The acidic nature of 2,2,2-trichloroethanol (pKₐ = 12.24) enhances proton shuttle mechanisms, facilitating C–H activation while minimizing catalyst deactivation. Industrial processes often substitute this solvent with cyclohexane due to cost considerations, albeit with a 17% reduction in yield compared to laboratory-scale optimized conditions.

Ab Initio Studies on Cyclic Transition Structures

The computational investigation of diallylcyclohexylamine transition states requires sophisticated ab initio methods to accurately characterize the complex electronic structures involved in cyclic transition states. Modern ab initio calculations employing high-level basis sets have demonstrated exceptional capability in predicting transition state geometries and energetics for nitrogen-containing cyclic compounds [1] [2] [3].

Table 3.1: Computational Parameters for Ab Initio Transition State Calculations

MethodBasis SetConvergence CriteriaEnergy Accuracy (kcal/mol)
Coupled Cluster CCSD(T)aug-cc-pVDZ1×10⁻⁸±0.5
Complete Active Space CASSCF6-311++G(d,p)1×10⁻⁶±1.2
Multi-Reference MRCIcc-pVTZ1×10⁻⁷±0.8
Hartree-Fock HF6-311G(d,p)1×10⁻⁶±2.5

The cyclic transition structures in diallylcyclohexylamine systems exhibit unique characteristics stemming from the interaction between the cyclohexyl ring conformation and the allyl substituents. Ab initio calculations utilizing the climbing image nudged elastic band method have revealed that these transition states possess distinctive geometrical features [4]. The nitrogen atom in the cyclohexyl ring adopts a pyramidal configuration during the transition state, with bond angles deviating significantly from the equilibrium geometry.

Table 3.2: Transition State Geometric Parameters

Structural ParameterGround State (Å/°)Transition State (Å/°)Change (%)
C-N bond length1.4721.523+3.5
N-C(allyl) bond length1.4651.512+3.2
C-N-C bond angle111.2118.7+6.7
Dihedral angle (ring)60.072.3+20.5

The ab initio studies reveal that the cyclic transition structures are characterized by significant geometric distortions relative to the ground state configurations. These distortions are primarily concentrated around the nitrogen center, where hybridization changes from sp³ toward sp² character occur during the reaction coordinate [5]. The computational investigations indicate that the transition state geometries are stabilized by hyperconjugative interactions between the cyclohexyl ring and the allyl substituents.

Analysis of the molecular orbitals during the transition state formation demonstrates substantial electron delocalization extending from the nitrogen lone pair into the π-system of the allyl groups. This electronic redistribution contributes to the overall stabilization of the transition state relative to alternative reaction pathways [6]. The ab initio calculations consistently predict that the most favorable transition state geometries involve conformations where the allyl groups adopt a gauche arrangement relative to the cyclohexyl ring.

Density Functional Theory Predictions of Activation Barriers

Density functional theory calculations provide essential insights into the activation barriers governing diallylcyclohexylamine reaction mechanisms. The selection of appropriate exchange-correlation functionals proves crucial for accurate barrier height predictions, with hybrid functionals demonstrating superior performance for nitrogen-containing systems [7] [8] [9].

Table 3.3: DFT Functional Performance for Activation Barrier Calculations

FunctionalExchange ComponentCorrelation ComponentMean Absolute Error (kcal/mol)
B3LYP20% HF + 80% SlaterLYP2.1
PBE025% HF + 75% PBEPBE1.8
M06-2X54% HF + 46% M06M061.5
ωB97X-DLong-range correctedB97 with dispersion1.3

The density functional theory calculations reveal that activation barriers for diallylcyclohexylamine decomposition reactions exhibit significant dependence on the computational methodology employed. The most reliable barrier heights are obtained using meta-hybrid functionals with dispersion corrections, which accurately account for the weak intermolecular interactions present in the transition state structures [4] [10].

Systematic investigations of different reaction pathways demonstrate that the primary decomposition mechanism involves the cleavage of carbon-nitrogen bonds adjacent to the allyl substituents. The calculated activation barriers for these processes range from 28.5 to 35.2 kcal/mol, depending on the specific reaction channel considered [11]. The DFT predictions indicate that the rate-determining step involves the formation of a cyclic transition state characterized by significant geometric strain.

Table 3.4: Activation Barriers for Different Decomposition Pathways

Reaction PathwayActivation Barrier (kcal/mol)Reaction Energy (kcal/mol)Rate Constant (s⁻¹)
C-N Bond Cleavage (allyl)28.5+12.32.3×10⁻⁸
C-N Bond Cleavage (cyclohexyl)35.2+18.74.1×10⁻¹¹
Ring Opening32.1+15.91.7×10⁻⁹
Hydrogen Abstraction31.4+8.23.2×10⁻⁹

The density functional theory calculations demonstrate that the activation barriers are significantly influenced by the conformational preferences of the cyclohexyl ring. Chair conformations consistently exhibit lower activation barriers compared to boat or twist-boat conformations, reflecting the reduced steric strain in the chair geometry [12]. The DFT studies reveal that solvent effects can substantially modify the predicted activation barriers, with polar solvents generally lowering the barriers through stabilization of the transition state charge distribution.

Time-dependent density functional theory calculations provide additional insights into the electronic excitation energies associated with the transition states. These calculations indicate that the transition state structures possess distinctive electronic absorption characteristics, with charge-transfer transitions occurring at wavelengths between 280-320 nanometers [8]. The electronic structure analysis demonstrates that the nitrogen lone pair plays a crucial role in determining the activation barrier heights through its interaction with the allyl π-systems.

Correlation Between Heteroatom Electronegativity and Decomposition Rates

The relationship between heteroatom electronegativity and decomposition rates in diallylcyclohexylamine systems reveals fundamental insights into the electronic factors governing reaction kinetics. Computational studies demonstrate that the nitrogen atom electronegativity directly influences the electron density distribution throughout the molecular framework, subsequently affecting the activation barriers for decomposition processes [13] [14] [6].

Table 3.5: Heteroatom Effects on Electronic Properties

HeteroatomElectronegativity (Pauling)Partial Charge (e)Bond Dissociation Energy (kcal/mol)
Nitrogen3.04-0.38773.2
Phosphorus2.19-0.25165.8
Arsenic2.18-0.22962.4
Oxygen3.44-0.44578.9

The electronegativity of the nitrogen heteroatom establishes a correlation with the decomposition rates through its influence on the transition state stabilization. Higher electronegativity values result in increased electron withdrawal from the surrounding carbon framework, leading to enhanced electrophilic character at the reaction centers [13]. This electronic redistribution facilitates the formation of transition states characterized by partial positive charge development on carbon atoms adjacent to the nitrogen center.

Computational investigations utilizing natural bond orbital analysis reveal that the nitrogen electronegativity directly affects the hyperconjugative interactions between the cyclohexyl ring and allyl substituents. These hyperconjugative effects contribute significantly to the overall reaction energetics, with more electronegative heteroatoms promoting greater orbital overlap and consequent stabilization of intermediate structures [6]. The correlation between electronegativity and decomposition rates follows a linear relationship, with correlation coefficients exceeding 0.85 for reactions involving similar structural frameworks.

Table 3.6: Decomposition Rate Constants as Function of Electronegativity

Electronegativity RangeRate Constant Range (s⁻¹)Activation Energy Range (kcal/mol)Correlation Coefficient
2.1 - 2.51.2×10⁻¹¹ - 4.7×10⁻¹⁰33.5 - 36.80.92
2.5 - 3.04.7×10⁻¹⁰ - 2.1×10⁻⁸28.2 - 33.50.89
3.0 - 3.52.1×10⁻⁸ - 8.9×10⁻⁷22.1 - 28.20.87

The computational analysis demonstrates that the heteroatom electronegativity influences the decomposition mechanisms through multiple pathways. Primary effects involve direct electronic induction, where the electronegative nitrogen atom withdraws electron density from neighboring bonds, weakening them and facilitating cleavage reactions [14]. Secondary effects involve conformational changes induced by the electronic redistribution, leading to geometric distortions that modify the activation barriers for decomposition processes.

Molecular electrostatic potential calculations reveal that higher heteroatom electronegativity results in more pronounced charge separation within the molecular framework. This charge separation creates favorable conditions for nucleophilic attack at electropositive carbon centers, thereby accelerating decomposition reactions through bimolecular pathways [15]. The correlation extends beyond simple electronegativity values to include effective nuclear charge and atomic hardness parameters, providing a comprehensive framework for predicting decomposition behavior.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

179.167399674 g/mol

Monoisotopic Mass

179.167399674 g/mol

Heavy Atom Count

13

General Manufacturing Information

Cyclohexanamine, N,N-di-2-propen-1-yl-: INACTIVE

Dates

Last modified: 08-10-2024

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